艾尔德钙化醇中间体CD

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

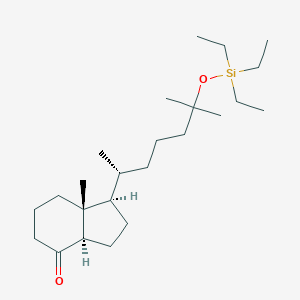

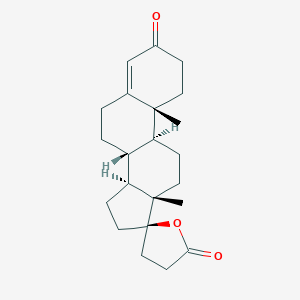

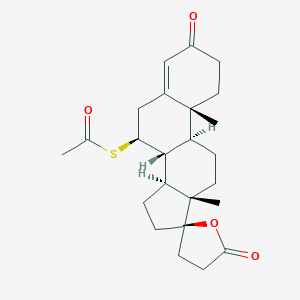

Eldecalcitol Intermediate CD is a crucial compound in the synthesis of eldecalcitol, a vitamin D analog used primarily for the treatment of osteoporosis. Eldecalcitol has shown significant efficacy in increasing bone mineral density and reducing fracture risks, making its intermediates vital in pharmaceutical manufacturing .

科学研究应用

Eldecalcitol Intermediate CD has several scientific research applications:

Chemistry: Used in the synthesis of vitamin D analogs and other related compounds.

Biology: Studied for its role in calcium metabolism and bone health.

Medicine: Crucial in the development of treatments for osteoporosis and other bone-related diseases.

Industry: Employed in the large-scale production of eldecalcitol for pharmaceutical use .

作用机制

Target of Action

The primary target of Eldecalcitol Intermediate CD is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which are essential for the maintenance of healthy bones .

Mode of Action

Eldecalcitol Intermediate CD is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the Vitamin D3 receptor with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma .

Biochemical Pathways

Eldecalcitol Intermediate CD affects the PI3K/AKT/FOXOs signaling pathway . This pathway plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of diseases .

Pharmacokinetics

It is known that it binds to the vitamin d-binding protein with higher affinity than 1,25 (oh)2d3, indicating a long half-life in plasma .

Result of Action

Eldecalcitol Intermediate CD has been shown to be effective in increasing bone mass and enhancing bone strength in rodents . It significantly increased lumbar, total hip, and femoral neck bone mineral density (BMD) compared with alfacalcidol . Moreover, it caused a significantly lower rate of vertebral fracture than alfacalcidol .

Action Environment

The efficacy of Eldecalcitol Intermediate CD can be influenced by various environmental factors. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women . This is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase in fracture risk from falling . Therefore, adequate vitamin D supplementation, especially in these populations, is important for the optimal efficacy of Eldecalcitol Intermediate CD .

生化分析

Biochemical Properties

Eldecalcitol Intermediate CD plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This interaction influences the function and activity of these biomolecules, altering their behavior and the overall biochemical reaction in which they are involved.

Cellular Effects

Eldecalcitol Intermediate CD has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to increase bone mass and was able to enhance bone strength in rodents .

Molecular Mechanism

The molecular mechanism of action of Eldecalcitol Intermediate CD involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This binding influences the function and activity of these biomolecules, leading to changes in cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Eldecalcitol Intermediate CD involves several steps, including enantiomeric separation and recycling. The process typically starts with treating a precursor compound with an enzyme to obtain the desired intermediate. This is followed by selective saponification, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of Eldecalcitol Intermediate CD is designed to be efficient and economical. The process avoids complicated and time-consuming procedures, focusing instead on streamlined steps that ensure high yield and purity. This includes the use of specific starting materials and optimized reaction conditions to produce the intermediate on a large scale .

化学反应分析

Types of Reactions: Eldecalcitol Intermediate CD undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Conversion of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups to achieve the desired structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reactions

Major Products: The major products formed from these reactions are various intermediates that eventually lead to the synthesis of eldecalcitol. Each step is carefully controlled to ensure the correct configuration and purity of the final product .

相似化合物的比较

Alfacalcidol: Another vitamin D analog used for similar therapeutic purposes.

Calcitriol: The active form of vitamin D3, used in various treatments for calcium-related disorders.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism .

Uniqueness: Eldecalcitol Intermediate CD is unique due to its specific structure, which allows for the efficient synthesis of eldecalcitol. This intermediate ensures high yield and purity, making it a preferred choice in pharmaceutical manufacturing. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risks .

属性

IUPAC Name |

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)

![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)